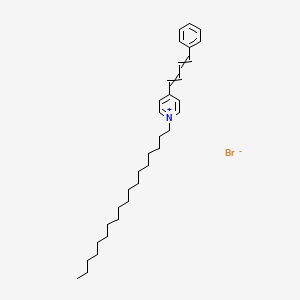

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide is a chemical compound with the molecular formula C33H50BrN and a molecular weight of 540.67 g/mol . It is known for its unique structure, which includes a long octadecyl chain and a phenyl-butadienyl group attached to a pyridinium ring. This compound is typically found as a light yellow to orange powder or crystal .

Vorbereitungsmethoden

The synthesis of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide involves several steps. One common method includes the reaction of 4-(4-phenyl-1,3-butadienyl)pyridine with octadecyl bromide under specific conditions . The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Polymeric Micelles

One of the most promising applications of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide is in the formulation of polymeric micelles for drug delivery. Polymeric micelles are self-assembled structures that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The amphiphilic nature of this compound allows it to form micelles that can solubilize poorly water-soluble drugs in their core, thus improving therapeutic efficacy .

Case Study: Cancer Therapy

Research has indicated that polymeric micelles incorporating this compound can be utilized for targeted cancer therapy. By modifying the micelle surface with targeting ligands (such as antibodies or peptides), these carriers can selectively deliver chemotherapeutic agents to tumor tissues, minimizing systemic toxicity and enhancing treatment outcomes .

Material Science

Langmuir-Blodgett Films

this compound is also employed in the preparation of Langmuir-Blodgett films. These films are used to create thin layers of materials with specific optical properties. The compound's ability to form stable films makes it suitable for applications in sensors and optoelectronic devices .

| Application | Description |

|---|---|

| Drug Delivery | Encapsulation of hydrophobic drugs in polymeric micelles for targeted therapy |

| Material Science | Formation of Langmuir-Blodgett films for optical and electronic applications |

Nanotechnology

The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in the development of nanocarriers for drug delivery. Its ability to self-assemble into nanoscale structures enhances the stability and efficacy of drug formulations. Research has shown that these nanocarriers can improve the pharmacokinetics of various therapeutic agents by prolonging circulation time and enhancing tissue penetration .

Wirkmechanismus

The mechanism of action of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide involves its interaction with cellular membranes and proteins . The long octadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, the phenyl-butadienyl group may interact with specific molecular targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide can be compared to other pyridinium-based compounds, such as:

- 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Chloride

- 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Iodide

These compounds share similar structural features but differ in their halide ions, which can influence their chemical reactivity and applications .

Biologische Aktivität

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide (C33H50BrN, CAS Number: 165678-32-0) is a quaternary ammonium compound known for its unique structural features and potential biological activities. Its molecular weight is approximately 540.67 g/mol, and it is characterized by a long hydrophobic alkyl chain and a positively charged pyridinium moiety. This compound has garnered attention for its applications in drug delivery systems, antimicrobial properties, and interactions with biological membranes.

The compound's structure includes:

- Molecular Formula : C33H50BrN

- Molecular Weight : 540.67 g/mol

- Appearance : Typically appears as a yellow to orange crystalline powder.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various human cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results indicated that at lower concentrations (up to 25 µg/mL), the compound exhibited minimal cytotoxicity. However, at higher concentrations (≥100 µg/mL), significant cell death was observed, suggesting a dose-dependent relationship in its cytotoxic effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 75 |

| MCF-7 | 80 |

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature. The positively charged pyridinium group interacts with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Case Study 1: Drug Delivery Applications

A study explored the use of this compound in drug delivery systems for anticancer agents. It was incorporated into liposomal formulations aimed at enhancing the solubility and bioavailability of doxorubicin. The results showed improved therapeutic efficacy in tumor-bearing mice models compared to free doxorubicin, highlighting its potential as a carrier for hydrophobic drugs.

Case Study 2: Antiviral Activity

Recent investigations have also suggested potential antiviral properties against enveloped viruses. In vitro studies demonstrated that the compound could inhibit viral entry into host cells by disrupting viral envelopes, thereby preventing infection.

Eigenschaften

CAS-Nummer |

165678-32-0 |

|---|---|

Molekularformel |

C33H50BrN |

Molekulargewicht |

540.7 g/mol |

IUPAC-Name |

1-octadecyl-4-(4-phenylbuta-1,3-dienyl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C33H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-34-30-27-33(28-31-34)26-21-20-25-32-23-18-17-19-24-32;/h17-21,23-28,30-31H,2-16,22,29H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

GERCFVKULBVBIO-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.